4-Nitro-9-phenylthioxanthen-9-ol
Description
4-Nitro-9-phenylthioxanthen-9-ol is a nitro-substituted derivative of the thioxanthene class, characterized by a sulfur atom replacing the oxygen atom in the xanthene backbone. Its structure comprises a thioxanthene core with a phenyl group at the 9-position and a nitro group (-NO₂) at the 4-position (Fig. 1).
Properties
Molecular Formula |
C19H13NO3S |
|---|---|
Molecular Weight |
335.4g/mol |
IUPAC Name |
4-nitro-9-phenylthioxanthen-9-ol |
InChI |
InChI=1S/C19H13NO3S/c21-19(13-7-2-1-3-8-13)14-9-4-5-12-17(14)24-18-15(19)10-6-11-16(18)20(22)23/h1-12,21H |
InChI Key |
PXYBCMHFNFSGEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)[N+](=O)[O-])SC4=CC=CC=C42)O |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)[N+](=O)[O-])SC4=CC=CC=C42)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Features :
- Core Structure : Thioxanthene (tricyclic system with a sulfur atom).
- Substituents: Phenyl group (C₆H₅) at position 9, nitro group (-NO₂) at position 2.
- Molecular Formula: Likely C₁₉H₁₃NO₃S (based on similar compounds like 9H-thioxanthen-9-one derivatives).
Synthesis of such compounds typically involves reduction of thioxanthones (e.g., using LiAlH₄) to yield thioxanthenols, followed by nitration or substitution reactions to introduce functional groups .
Structural Analogues
Table 1: Structural Comparison of Thioxanthene Derivatives
*Hypothetical structure based on analogs.
Key Observations :
- Substituent Effects: Nitro Group: Enhances electrophilicity and may increase reactivity in photochemical applications (e.g., UV-curing materials) . Halogens (Cl, F): Chloro and trifluoromethyl groups alter electronic properties and bioactivity. For example, the trifluoromethyl group in enhances metabolic stability.
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
- 4-Nitro-9-phenylthioxanthen-9-ol : Expected to have a higher melting point than 9H-thioxanthen-9-ol (102°C) due to nitro group polarity.
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